molecular formula C11H17N B14322667 4-Butyl-3,5-dimethylpyridine CAS No. 104178-93-0

4-Butyl-3,5-dimethylpyridine

Cat. No.: B14322667
CAS No.: 104178-93-0
M. Wt: 163.26 g/mol
InChI Key: DIEXAKYDSYMJGR-UHFFFAOYSA-N
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Description

4-Butyl-3,5-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of butyl and methyl groups on the pyridine ring influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-3,5-dimethylpyridine can be achieved through various methods. One common approach involves the alkylation of 3,5-dimethylpyridine with butyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the butyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-3,5-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated, acylated, or sulfonylated pyridine derivatives.

Scientific Research Applications

4-Butyl-3,5-dimethylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Butyl-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of butyl and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyridine: Lacks the butyl group, resulting in different chemical properties and reactivity.

    4-Butylpyridine: Lacks the methyl groups, affecting its electronic and steric properties.

    2,4,6-Trimethylpyridine: Contains three methyl groups, leading to distinct reactivity patterns.

Uniqueness

4-Butyl-3,5-dimethylpyridine is unique due to the combination of butyl and methyl groups on the pyridine ring. This specific substitution pattern influences its chemical behavior, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

104178-93-0

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

4-butyl-3,5-dimethylpyridine

InChI

InChI=1S/C11H17N/c1-4-5-6-11-9(2)7-12-8-10(11)3/h7-8H,4-6H2,1-3H3

InChI Key

DIEXAKYDSYMJGR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NC=C1C)C

Origin of Product

United States

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